

Theoretical Insights into the Electronic Properties of 2,5-Dihydroxyterephthalic acid

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Compound of Interest

Compound Name: 2,5-Dihydroxyterephthalic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyterephthalic acid (DHTA), a redox-active organic molecule, has garnered significant attention in materials science and coordination chemistry. Its ability to serve as a versatile linker in the construction of Metal-Organic Frameworks (MOFs) has opened avenues for applications in gas storage, catalysis, and electrochromism. Understanding the electronic properties of DHTA is paramount to designing and optimizing these functional materials. This technical guide provides a comprehensive overview of the theoretical studies investigating the electronic characteristics of DHTA, with a primary focus on its behavior within MOF structures, which is the context of the majority of available research.

Theoretical and computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of DHTA. These studies provide valuable insights that complement experimental findings and guide the rational design of novel materials with tailored functionalities.

Electronic Properties of 2,5-Dihydroxyterephthalic Acid in MOFs

Theoretical investigations have predominantly focused on the electronic properties of DHTA when it is integrated as a linker (often denoted as DOBDC or dhtp) in MOFs. In these

structures, the interaction between the DHTA linker and the metal nodes significantly influences the overall electronic behavior of the material.

A key electronic property of these materials is the band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This property is crucial in determining the material's conductivity and its potential applications in electronics and photocatalysis.

Quantitative Data Summary

The following table summarizes key quantitative electronic property data for MOFs containing the **2,5-dihydroxyterephthalic acid** linker as determined by theoretical calculations.

Material System	Property	Calculated Value	Computational Method
Y-DOBDC MOF	Band Gap	2.25 - 3.00 eV	DFT

Note: The band gap in Y-DOBDC MOF is reported to be dependent on the degree of hydrogen bonding within the framework.

Theoretical and Experimental Protocols

The theoretical investigation of the electronic properties of **2,5-dihydroxyterephthalic acid** and its corresponding MOFs relies heavily on Density Functional Theory (DFT). These computational methods allow for the optimization of molecular and crystal structures and the calculation of various electronic properties.

Key Experimental Methodologies Cited

Structure Optimization and Electronic Property Calculation using DFT:

- **Software:** A variety of quantum chemistry software packages are employed, with notable examples being CRYSTAL17, VASP, and CRYSTAL06.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Functionals:** The choice of functional is critical for accurate calculations. The hybrid B3LYP functional, often with empirical dispersion corrections (e.g., B3LYP-D*), is a common choice

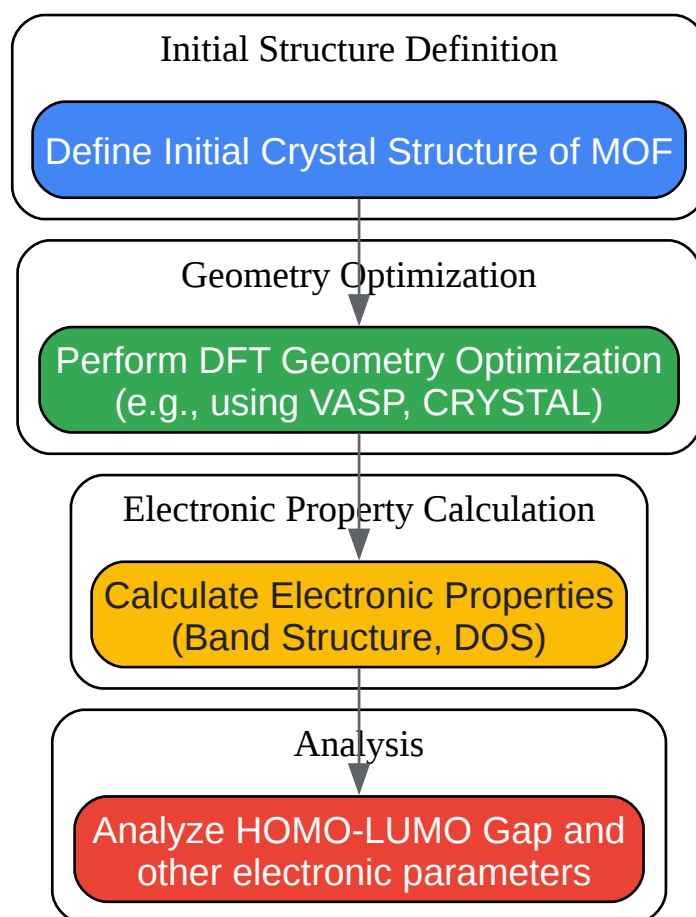
for these systems.^[2]^[3]

- **Basis Sets:** The selection of the basis set, which describes the atomic orbitals, is crucial for the accuracy of the calculations. While specific basis sets are often detailed in the full research papers, they are chosen to provide a balance between computational cost and accuracy.
- **Methodology for Solid-State Calculations:** For MOFs, periodic boundary conditions are used to simulate the crystalline structure. The geometry of the unit cell and the atomic positions are optimized to find the minimum energy configuration. Following geometry optimization, the electronic properties, such as the band structure and density of states, are calculated to determine the HOMO-LUMO gap.

Visualizations

Logical Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical analysis of a MOF containing the **2,5-dihydroxyterephthalic acid** linker.

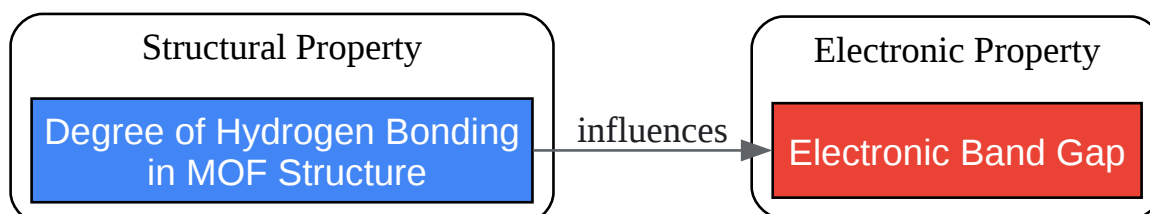


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A typical workflow for the DFT analysis of a MOF.

Influence of Hydrogen Bonding on Electronic Properties

Theoretical studies have indicated a relationship between the structural properties of the MOF, such as hydrogen bonding, and its electronic properties. The following diagram illustrates this logical relationship.



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Influence of H-bonding on the electronic band gap.

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